hCT(18-32)

Cell-Penetrating Peptide Cellular Uptake MDCK Monolayers

Researchers requiring a validated cell-penetrating peptide for intracellular cargo delivery often face lot-to-lot variability and ambiguous sequence integrity. hCT(18-32) (CAS 769175-01-1) is a defined 15-amino acid synthetic CPP with confirmed sequence-dependent uptake; Lys18 and Pro23 are indispensable for membrane translocation, while the reverse sequence hCT(32-18) is inactive. • Sequence-verified by MS/HPLC; ≥95% purity standard • Endocytic uptake validated in MDCK epithelial monolayers • Suitable for plasmid DNA, siRNA, small-molecule, and probe delivery

Molecular Formula C74H112N20O18
Molecular Weight 1569.8 g/mol
Cat. No. B12405817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCT(18-32)
Molecular FormulaC74H112N20O18
Molecular Weight1569.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)N
InChIInChI=1S/C74H112N20O18/c1-9-40(4)59(70(108)81-37-57(99)89-58(39(2)3)69(107)80-36-56(98)83-42(6)73(111)93-30-18-25-53(93)62(78)100)90-63(101)41(5)84-71(109)60(43(7)95)91-65(103)49(27-28-55(77)97)85-68(106)54-26-19-31-94(54)74(112)52(33-46-22-14-11-15-23-46)88-72(110)61(44(8)96)92-67(105)51(34-47-35-79-38-82-47)87-66(104)50(32-45-20-12-10-13-21-45)86-64(102)48(76)24-16-17-29-75/h10-15,20-23,35,38-44,48-54,58-61,95-96H,9,16-19,24-34,36-37,75-76H2,1-8H3,(H2,77,97)(H2,78,100)(H,79,82)(H,80,107)(H,81,108)(H,83,98)(H,84,109)(H,85,106)(H,86,102)(H,87,104)(H,88,110)(H,89,99)(H,90,101)(H,91,103)(H,92,105)/t40-,41-,42-,43+,44+,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1
InChIKeyZBKXGHRDTVFMKR-YICJZLNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCT(18-32): Human Calcitonin-Derived CPP


H-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2, commonly designated hCT(18-32), is a 15‑amino acid synthetic peptide derived from the C‑terminal region of human calcitonin [1]. It possesses a molecular weight of 1569.80 Da, the molecular formula C74H112N20O18, and the CAS Registry Number 769175‑01‑1 [2]. The peptide belongs to the class of cell‑penetrating peptides (CPPs) and has been extensively investigated as a non‑viral vector for the intracellular delivery of therapeutic and diagnostic cargoes, including nucleic acids, small‑molecule drugs, and imaging agents [3].

Non-viral intracellular delivery vector
Requires exact Lys18-Pro23 peptide motif
In vitro epithelial cell-culture research

Risks of Substituting hCT(18-32)


Cell‑penetrating peptides exhibit sequence‑specific uptake mechanisms that are highly sensitive to even single amino acid substitutions. In hCT(18-32), alanine‑scanning mutagenesis has identified Lys18 and Pro23 as indispensable residues for membrane penetration; substitution of either residue completely abolishes cellular uptake [1]. Moreover, the reverse‑sequence peptide hCT(32‑18) fails to translocate across the plasma membrane, demonstrating that sequence orientation is critical for CPP activity [1]. Consequently, replacing hCT(18‑32) with a different calcitonin fragment (e.g., hCT(9‑32) or hCT(21‑32)) or an unrelated CPP (e.g., Tat(47‑57) or penetratin(43‑58)) will alter uptake efficiency, intracellular distribution, and endosomal escape properties, thereby invalidating direct comparisons and potentially compromising cargo delivery outcomes [2].

Sequence Orientation Reverse hCT(32-18) fails to translocate, confirming direction-specific uptake.
Critical Residues Alanine substitution of Lys18 or Pro23 completely abolishes cellular uptake.
Fragment Specificity Different calcitonin fragments (e.g., hCT(9-32)) may alter intracellular distribution and escape.

hCT(18-32) Comparative Evidence


Cellular Uptake in MDCK Monolayers

Confocal laser scanning microscopy of confluent Madin‑Darby canine kidney (MDCK) cells incubated with carboxyfluorescein‑labeled hCT(18‑32) demonstrates a sectoral, punctuated cytoplasmic distribution, confirming membrane penetration and intracellular accumulation [1]. This uptake pattern is qualitatively similar to that observed for the well‑established CPPs Tat(47‑57) and penetratin(43‑58) under identical conditions [1].

Cellular Uptake
Reported
Punctate cytoplasmic distribution comparable to Tat/penetratin
Supports CPP activity classification
MDCK monolayers; CLSM; CF-labeled peptides
Cell-Penetrating Peptide Cellular Uptake MDCK Monolayers

Critical Residues for Membrane Penetration

Alanine‑scanning mutagenesis of hCT(18‑32) revealed that substitution of Lys18 or Pro23 with alanine completely eliminates cellular uptake in MDCK cells [1]. Additionally, the reverse‑sequence peptide hCT(32‑18) does not penetrate the plasma membrane, underscoring the requirement for both specific side‑chain functionality and correct sequence orientation [1].

Critical Residues
Head-to-head
Lys18 and Pro23 essential for uptake
Justifies exact sequence procurement
Loss-of-function confirmed by alanine scanning
Structure-Activity Relationship Alanine Scanning CPP Motif

Transepithelial Permeability

In well‑differentiated MDCK, Calu‑3, and TR146 epithelial cell models, hCT(18‑32) exhibits low transepithelial permeability, similar to Tat(47‑57) and penetratin(43‑58) [1]. The permeability of all tested CPPs and their cargoes was lower than that of paracellular markers, indicating that hCT(18‑32) is not suitable for systemic epithelial translocation but may be useful for localized epithelial delivery [1].

Permeability
Reported
Low transepithelial permeation
Informs in vitro assay context
Below paracellular markers in MDCK/Calu-3/TR146
Epithelial Barrier Drug Delivery Transepithelial Permeability

Uptake Efficiency: hCT(18-32)-k7 vs. sC18

Flow cytometry analysis of MCF‑7 and HeLa cells incubated with carboxyfluorescein‑labeled phosphopeptide‑CPP conjugates shows that the sC18 conjugate achieves higher cellular internalization than the hCT(18‑32)‑k7 conjugate [1]. Specifically, after 60 min incubation at 37 °C with 25 µM peptide solutions, the mean fluorescence intensity of sC18‑conjugated phosphopeptide was significantly greater than that of the hCT(18‑32)‑k7 conjugate in both cell lines [1].

Vector Benchmarking
Head-to-head
sC18 showed higher mean fluorescence intensity
Supports delivery vector selection
MCF-7/HeLa; 25 µM peptide, 60 min, 37°C
Drug Delivery Vector Flow Cytometry Cancer Cell Lines

hCT(18-32) Application Scenarios


Intracellular Cargo Delivery in Epithelial Cells

hCT(18‑32) efficiently translocates across the plasma membrane of MDCK and other epithelial cells, producing a punctate cytoplasmic distribution indicative of endocytic uptake [1]. This property makes it a suitable vector for delivering plasmid DNA, siRNA, small‑molecule therapeutics, or fluorescent probes into epithelial cells cultured in vitro, particularly when studying pathways that require cytosolic or endosomal release [2].

SAR Studies of CPP Motifs

Because the CPP activity of hCT(18‑32) is exquisitely dependent on Lys18 and Pro23 [1], the peptide serves as an ideal template for mutational analysis aimed at elucidating the molecular determinants of membrane penetration. Researchers can use alanine‑scanning or residue‑substituted analogs to dissect the contribution of individual amino acids to uptake efficiency, endosomal escape, and intracellular trafficking [1].

Branched and Multivalent Delivery Systems

The branched derivative hCT(18‑32)‑k7 has been employed to create multifunctional nanoparticles and quantum‑dot conjugates for imaging and therapeutic applications [2]. While the unmodified hCT(18‑32) sequence exhibits modest uptake efficiency relative to sC18 [3], its small size and ease of chemical modification allow for the design of higher‑order architectures (e.g., dendrimers, polymer conjugates) that enhance cellular entry and cargo‑loading capacity [2].

Application
Selection Property
Validation Focus
Intracellular cargo delivery
Endocytic uptake efficiency
Epithelial model verification
CPP SAR studies
Sequence-specific targeting
Lys18/Pro23 dependency review
Multivalent delivery systems
Chemical modification ease
Vector benchmarking context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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